

# Application Notes and Protocols for Labeling Penicillin-Binding Proteins with Azidocillin

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## Compound of Interest

Compound Name: Azidocillin

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## Introduction

The bacterial cell wall, a structure essential for survival, is primarily composed of peptidoglycan. The final and critical step in peptidoglycan synthesis, the cross-linking of peptide chains, is catalyzed by a family of enzymes known as Penicillin-Binding Proteins (PBPs).

These enzymes are the primary targets of  $\beta$ -lactam antibiotics, including penicillins.

**Azidocillin**, a semisynthetic penicillin derivative, functions by binding to and inactivating these essential PBPs, thereby disrupting cell wall synthesis and leading to bacterial cell lysis.<sup>[1][2]</sup>

The incorporation of an azide moiety onto the penicillin scaffold transforms **Azidocillin** into a powerful chemical probe. This modification allows for the use of bioorthogonal chemistry, specifically the "click chemistry" reaction, to covalently attach reporter molecules such as fluorophores or biotin to the PBPs that have been labeled by **Azidocillin**. This technique enables the visualization and identification of active PBPs within a bacterial cell, providing valuable insights into the mechanisms of antibiotic action and resistance.

These application notes provide detailed protocols for the use of **Azidocillin** as an activity-based probe to label PBPs in bacteria, followed by their detection using both copper-catalyzed and strain-promoted azide-alkyne cycloaddition (click chemistry).

## Data Presentation: Comparative PBP Inhibition by $\beta$ -Lactam Antibiotics

While specific quantitative data for the binding affinity of **Azidocillin** to a wide range of PBPs is not extensively available in the public domain, the following table provides representative 50% inhibitory concentrations (IC<sub>50</sub>) for various  $\beta$ -lactam antibiotics against the PBPs of *Escherichia coli*. This data illustrates the differential selectivity of these antibiotics for various PBPs and serves as a benchmark for the type of quantitative analysis that can be performed using the protocols described herein.[3]

$\beta$ -Lactam Antibiotic	PBP1a (IC <sub>50</sub> $\mu$ g/mL)	PBP1b (IC <sub>50</sub> $\mu$ g/mL)	PBP2 (IC <sub>50</sub> $\mu$ g/mL)	PBP3 (IC <sub>50</sub> $\mu$ g/mL)	PBP4 (IC <sub>50</sub> $\mu$ g/mL)	PBP5/6 (IC <sub>50</sub> $\mu$ g/mL)
Ampicillin	0.5	0.5	0.1	0.2	>1000	>1000
Cefsulodin	>1000	>1000	>1000	>1000	>1000	>1000
Mecillinam	>1000	>1000	0.03	>1000	>1000	>1000
Aztreonam	>1000	>1000	>1000	0.03	>1000	>1000
Imipenem	0.1	0.1	0.03	0.1	10	>1000
Meropenem	0.03	0.03	0.01	0.03	3	>1000

Note: The IC<sub>50</sub> values are determined by competition assays with a fluorescently labeled penicillin derivative.[3] Lower values indicate higher binding affinity.

## Experimental Protocols

### Protocol 1: In Situ Labeling of Penicillin-Binding Proteins with Azidocillin

This protocol describes the labeling of active PBPs in live bacterial cells using **Azidocillin**.

Materials:

- Bacterial culture (e.g., *E. coli*, *S. aureus*) in logarithmic growth phase
- **Azidocillin** (stock solution in DMSO or appropriate buffer)
- Phosphate-buffered saline (PBS), pH 7.4
- Microcentrifuge tubes
- Incubator
- Microcentrifuge

Procedure:

- Grow a fresh culture of the desired bacterial strain to mid-logarithmic phase (e.g., OD600 of 0.4-0.6).
- Harvest the bacterial cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
- Wash the cell pellet once with cold PBS to remove residual growth medium.
- Resuspend the cell pellet in fresh, pre-warmed growth medium or PBS to the original culture volume.
- Add **Azidocillin** to the cell suspension to a final concentration ranging from 1 to 50  $\mu\text{M}$ . The optimal concentration should be determined empirically for each bacterial strain and experimental condition.
- Incubate the cell suspension with **Azidocillin** for 15-30 minutes at the optimal growth temperature of the bacteria with gentle agitation.
- After incubation, harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
- Wash the cell pellet twice with cold PBS to remove unbound **Azidocillin**.
- The resulting cell pellet containing **Azidocillin**-labeled PBPs can be used immediately for click chemistry reactions or stored at -80°C for later analysis.

## Protocol 2: Detection of Azidocillin-Labeled PBPs via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the fluorescent tagging of **Azidocillin**-labeled PBPs in cell lysates using a copper-catalyzed click reaction.

### Materials:

- Cell pellet with **Azidocillin**-labeled PBPs (from Protocol 1)
- Lysis buffer (e.g., PBS with 1% SDS and protease inhibitors)
- Alkyne-fluorophore probe (e.g., Alkyne-TAMRA, Alkyne-FITC; stock solution in DMSO)
- Copper(II) sulfate (CuSO<sub>4</sub>) (50 mM stock solution in water)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock solution in water)
- Sodium ascorbate (100 mM stock solution in water, freshly prepared)
- Microcentrifuge tubes
- Vortex mixer
- Incubator or water bath

### Procedure:

- Resuspend the cell pellet from Protocol 1 in lysis buffer. The volume will depend on the size of the pellet; aim for a protein concentration of 1-5 mg/mL.
- Lyse the cells by sonication or other appropriate methods on ice.
- Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C) to remove cell debris.
- In a microcentrifuge tube, combine the following in order:

- 50  $\mu$ L of cell lysate
- Alkyne-fluorophore to a final concentration of 10-50  $\mu$ M
- THPTA to a final concentration of 1 mM
- CuSO<sub>4</sub> to a final concentration of 1 mM
- Initiate the click reaction by adding sodium ascorbate to a final concentration of 5 mM.
- Vortex the reaction mixture gently and incubate at room temperature for 1 hour in the dark.
- Quench the reaction by adding 10 mM EDTA.
- The fluorescently labeled proteins are now ready for analysis by SDS-PAGE and in-gel fluorescence scanning.

## Protocol 3: Copper-Free Detection of Azidocillin-Labeled PBPs via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol provides an alternative, copper-free method for labeling **Azidocillin**-tagged PBPs, which is suitable for live-cell imaging or for applications where copper cytotoxicity is a concern.

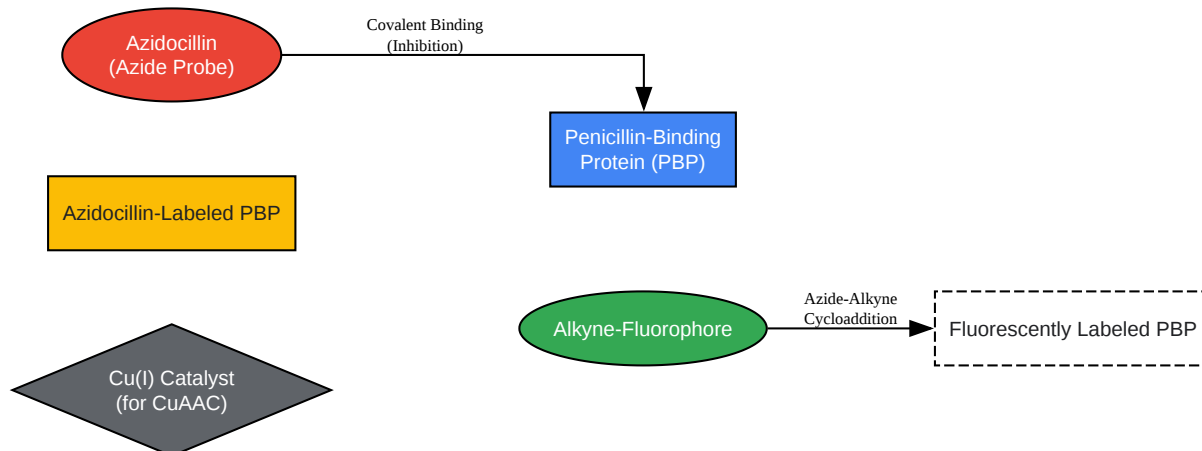
### Materials:

- Cells with **Azidocillin**-labeled PBPs (from Protocol 1, either as a live cell suspension or as a lysate)
- Strain-promoted alkyne-fluorophore probe (e.g., DBCO-fluorophore, BCN-fluorophore; stock solution in DMSO)
- PBS, pH 7.4
- Microcentrifuge tubes
- Incubator

## Procedure:

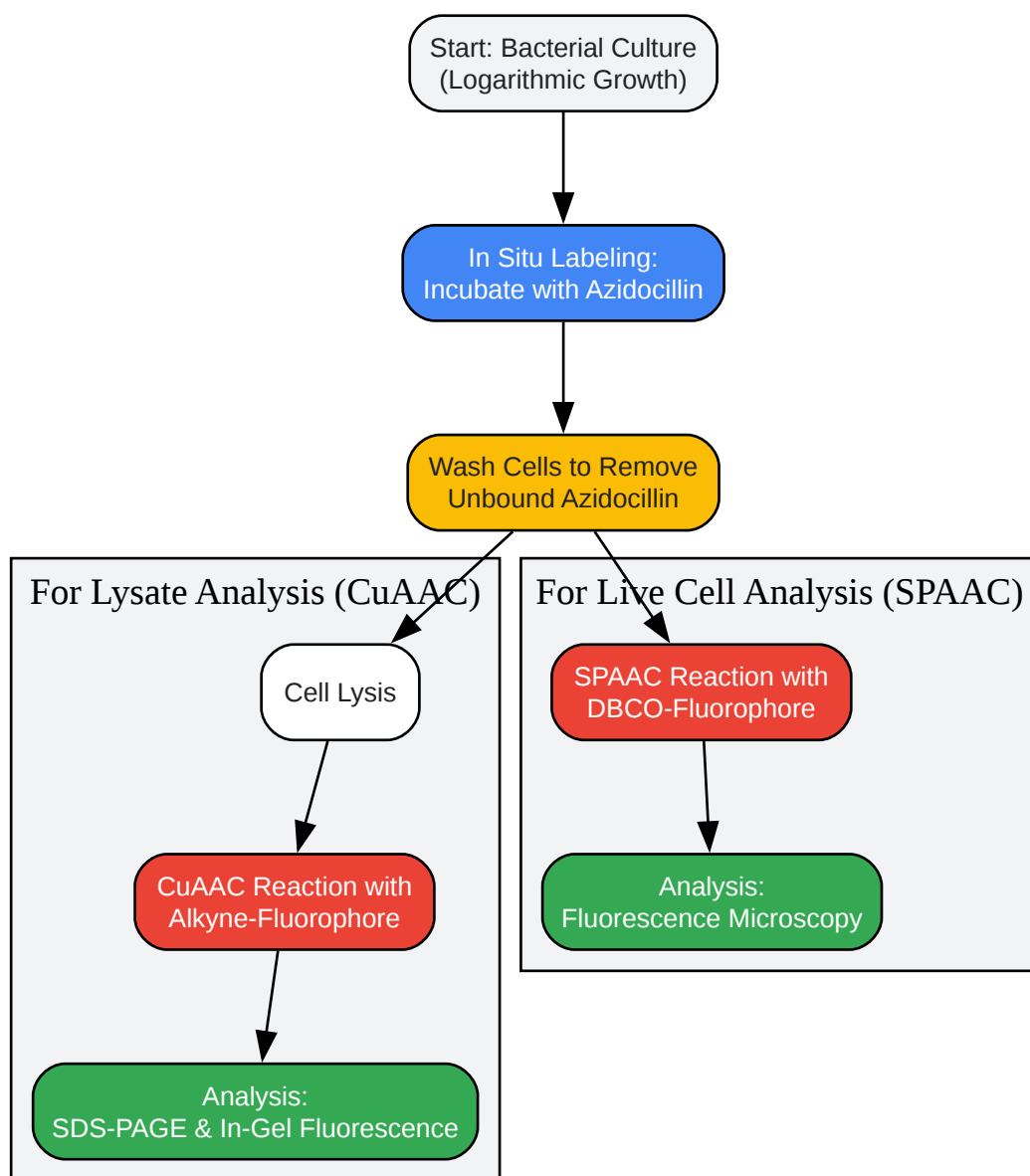
- For Live Cells: After step 8 of Protocol 1, resuspend the washed cells in PBS.
- For Cell Lysates: Prepare the cell lysate as described in steps 1-3 of Protocol 2.
- Add the strain-promoted alkyne-fluorophore to the cell suspension or lysate to a final concentration of 10-100  $\mu\text{M}$ . The optimal concentration should be determined empirically.
- Incubate the reaction mixture at 37°C (for live cells) or room temperature (for lysates) for 1-2 hours in the dark with gentle agitation.
- For Live Cells: Wash the cells twice with PBS to remove the unbound probe. The cells are now ready for analysis by fluorescence microscopy.
- For Cell Lysates: The labeled lysate is ready for analysis by SDS-PAGE and in-gel fluorescence scanning.

## Visualizations



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Caption: Mechanism of PBP labeling with **Azidocillin** and subsequent fluorescent tagging via click chemistry.



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Caption: Experimental workflow for PBP profiling using **Azidocillin** and click chemistry.

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## References

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